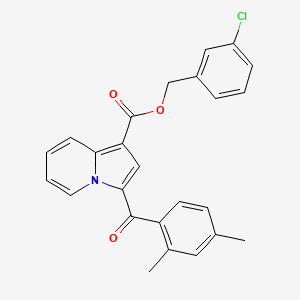

N-((6-(1-甲基-1H-吡唑-4-基)吡啶-3-基)甲基)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

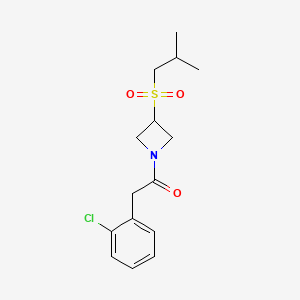

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide, also known as MPB-839, is a novel small molecule that has been developed for its potential therapeutic applications in various diseases. MPB-839 has been found to exhibit potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases, such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.

科学研究应用

Protein Kinase Inhibition

The compound has been investigated as a potential inhibitor of protein kinases. Specifically, it was evaluated for its inhibitory potency against kinases harboring a rare cysteine in the hinge region, including MPS1 (monopolar spindle 1), MAPKAPK2, and p70S6Kβ/S6K2 . Protein kinases play crucial roles in cell signaling pathways, making them attractive targets for drug development.

Antipromastigote Activity

In vitro studies have revealed that this compound exhibits potent antipromastigote activity. Molecular simulation studies suggest that it fits well within the active site of LmPTR1 (Leishmania major purine transporter 1), with a favorable binding free energy . This finding highlights its potential as an antileishmanial agent.

Antifungal Properties

Several synthesized derivatives of this compound demonstrated antifungal activity. Notably, compounds 6a, 6b, and 6c exhibited more than 50% inhibition against Gibberella zeae at 100 µg/mL, surpassing the commercial fungicides carboxin and boscalid . These findings suggest its relevance in combating fungal infections.

Anti-Tubercular Agents

Research has explored the design and synthesis of compounds related to this structure as potential anti-tubercular agents. In vitro assays revealed their effects on cell viability, providing valuable insights for tuberculosis drug discovery .

Heterocycle Reactions

The compound belongs to the collection of heterocycle reactions, emphasizing its role in synthetic chemistry. Researchers have employed a three-step procedure to synthesize it, including Buchwald–Hartwig arylamination and nucleophilic aromatic substitution . Such reactions contribute to the development of novel compounds.

Structure Confirmation by X-ray Diffraction

The title compound’s structure was confirmed using single crystal X-ray diffraction, providing valuable insights into its three-dimensional arrangement. This technique ensures accurate determination of molecular geometry and connectivity.

作用机制

Target of Action

Similar compounds have been found to target kinases such as mps1, mapkapk2, and p70s6kβ/s6k2 . These kinases play crucial roles in cell division and growth, making them potential therapeutic targets for various malignancies .

Mode of Action

It’s known that similar compounds interact with their targets through a process called nucleophilic aromatic substitution . This interaction can lead to changes in the target’s function, potentially inhibiting its activity .

Biochemical Pathways

Given that similar compounds target kinases, it’s likely that this compound affects pathways related to cell division and growth .

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Given that similar compounds target kinases, it’s likely that this compound could inhibit cell division and growth .

Action Environment

Similar compounds are known to be amphoteric in nature, showing both acidic and basic properties , which could potentially be influenced by the pH of the environment.

属性

IUPAC Name |

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-23-12-15(11-22-23)16-7-6-13(9-20-16)10-21-19(24)18-8-14-4-2-3-5-17(14)25-18/h2-9,11-12H,10H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJCSHHXWOIELX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2413633.png)

![Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2413635.png)

![N-[2-(1H-indol-3-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2413639.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2413645.png)

![(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2413646.png)

![{1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride](/img/structure/B2413647.png)

![Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2413649.png)

![2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2413650.png)